molecular formula C18H14N4O4 B2512295 N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-nitrobenzamide CAS No. 899746-46-4

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-nitrobenzamide

Cat. No.: B2512295
CAS No.: 899746-46-4
M. Wt: 350.334
InChI Key: HZHQJURVHJNSEW-UHFFFAOYSA-N
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Description

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-nitrobenzamide is a chemical compound with the molecular formula C18H14N4O4 and a molecular weight of 350.334. This compound has gained attention in scientific research due to its potential biological activity and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-nitrobenzamide typically involves the reaction of 3-(6-methoxypyridazin-3-yl)aniline with 2-nitrobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy group on the pyridazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: N-[3-(6-aminopyridazin-3-yl)phenyl]-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide
  • N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide
  • N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide

Uniqueness

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-nitrobenzamide is unique due to its specific substitution pattern and the presence of both a nitro group and a methoxy group on the aromatic rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4/c1-26-17-10-9-15(20-21-17)12-5-4-6-13(11-12)19-18(23)14-7-2-3-8-16(14)22(24)25/h2-11H,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHQJURVHJNSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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